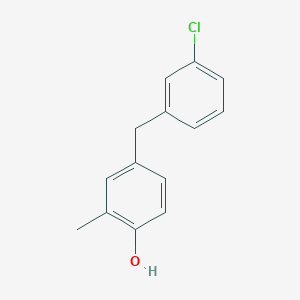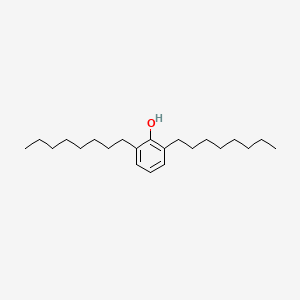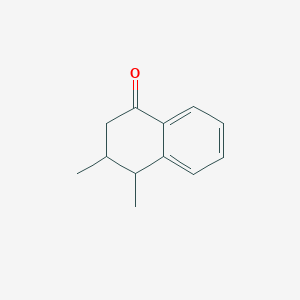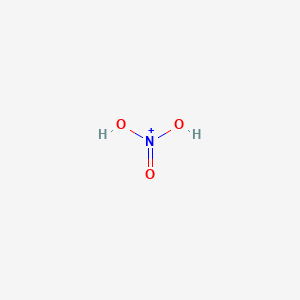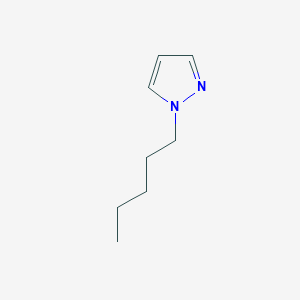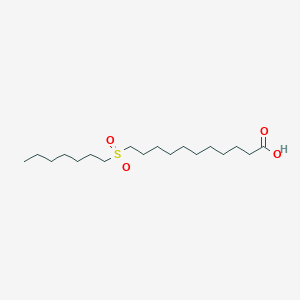
N-Propyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl hydroperoxide is an organic compound with the molecular formula C₃H₈O₂. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the oxidation of n-propyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The catalyst used can be a transition metal such as molybdenum or tungsten.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of hydrogen peroxide to n-propyl alcohol, followed by separation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can oxidize other organic compounds, often leading to the formation of alcohols, ketones, or aldehydes.
Reduction: It can be reduced to n-propyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Alcohols, ketones, and aldehydes.
Reduction: N-Propyl alcohol.
Substitution: Various substituted organic compounds.
Aplicaciones Científicas De Investigación
N-Propyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a polymerization initiator in the manufacture of plastics and resins.
Mecanismo De Acción
The mechanism of action of N-Propyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
Tert-Butyl hydroperoxide: Another hydroperoxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Ethylbenzene hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its specific reactivity and the types of products it forms. Its relatively simple structure makes it a versatile reagent in organic synthesis, and its ability to generate free radicals under mild conditions is particularly valuable in various chemical processes.
Propiedades
Número CAS |
6068-96-8 |
|---|---|
Fórmula molecular |
C3H8O2 |
Peso molecular |
76.09 g/mol |
Nombre IUPAC |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
Clave InChI |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
SMILES canónico |
CCCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


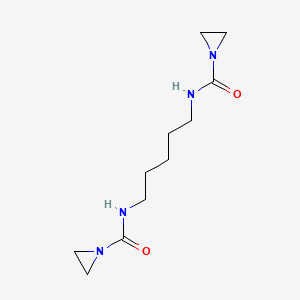
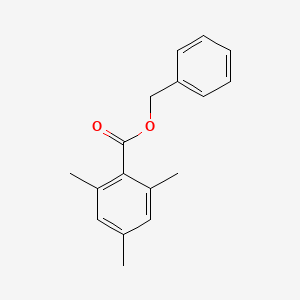
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
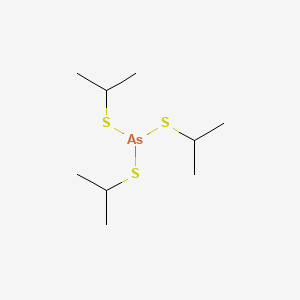
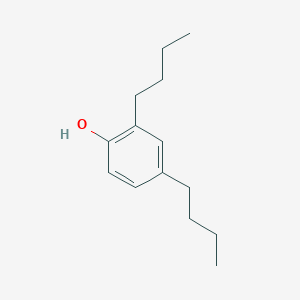
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
